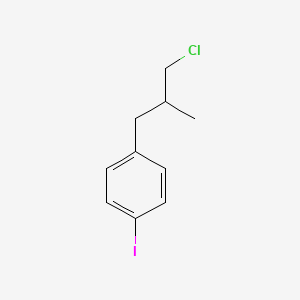
3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane is an organic compound characterized by the presence of a bromine atom, two fluorine atoms, and a cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane typically involves the reaction of 3-bromo-2-methylpropene with 1,1-difluorocyclopentane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and isolation of the final product to ensure it meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the 3-bromo-2-methylpropyl group can participate in addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and catalysts. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound.
科学的研究の応用
3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound may play a crucial role in its reactivity and interactions with other molecules. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Bromo-2-methylpropene: A related compound with a similar structure but without the cyclopentane ring and fluorine atoms.
3-Bromo-2-methylpropyl acetate: Another similar compound with an acetate group instead of the difluorocyclopentane ring.
Uniqueness
3-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane is unique due to the presence of both bromine and fluorine atoms, as well as the cyclopentane ring
特性
分子式 |
C9H15BrF2 |
|---|---|
分子量 |
241.12 g/mol |
IUPAC名 |
3-(3-bromo-2-methylpropyl)-1,1-difluorocyclopentane |
InChI |
InChI=1S/C9H15BrF2/c1-7(6-10)4-8-2-3-9(11,12)5-8/h7-8H,2-6H2,1H3 |
InChIキー |
YIHLOMZQYDPSHK-UHFFFAOYSA-N |
正規SMILES |
CC(CC1CCC(C1)(F)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-1-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13182773.png)
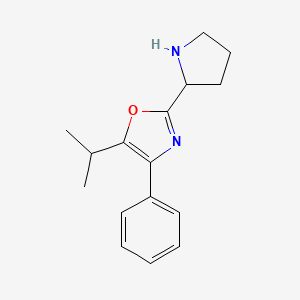
![3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide](/img/structure/B13182783.png)
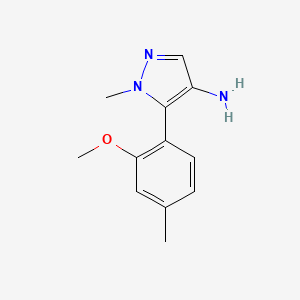
![5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13182799.png)
![1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13182802.png)
![N-[(Azepan-2-yl)methyl]methanesulfonamide](/img/structure/B13182807.png)

![tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13182815.png)
![8-(4-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13182818.png)
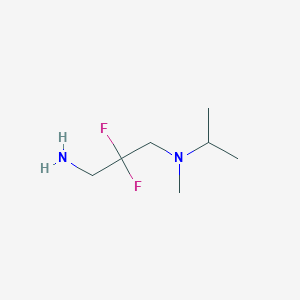
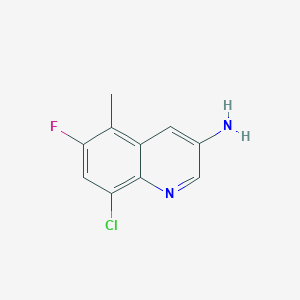
![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13182842.png)
